molecular formula C48H71NO14 B1683065 Virustomycin A CAS No. 84777-85-5

Virustomycin A

Cat. No.: B1683065
CAS No.: 84777-85-5
M. Wt: 886.1 g/mol
InChI Key: YIKWIQAIKGWYCF-SRBICYAVSA-N
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Biochemical Analysis

Biochemical Properties

Virustomycin A plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interfere with the formation of phosphate donors required for nucleotide formation, such as UMP, UDP, and UTP . This interference is believed to be a key factor in its antiviral and antiparasitic activities. This compound interacts with enzymes involved in nucleotide synthesis, thereby inhibiting the replication of viruses and parasites.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been shown to diminish plaque formation by both RNA and DNA viruses at very low concentrations . Additionally, it exhibits anti-trypanosomal activity against Trypanosoma b. brucei, with an IC50 of 0.45 ng/ml . The compound influences cell function by interfering with nucleotide synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This disruption of cellular processes ultimately leads to the inhibition of viral and parasitic replication.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interference with the formation of phosphate donors necessary for nucleotide synthesis . By inhibiting the enzymes responsible for the production of UMP, UDP, and UTP, this compound effectively halts the replication of viruses and parasites. This inhibition is achieved through binding interactions with the target enzymes, leading to enzyme inhibition and subsequent disruption of nucleotide synthesis. Additionally, this compound may induce changes in gene expression, further contributing to its antiviral and antiparasitic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various storage conditions, with a reported stability of at least four years when stored at -20°C . Over time, the degradation of this compound may occur, potentially affecting its efficacy. Long-term studies have shown that the compound maintains its antiviral and antiparasitic activities, although the extent of these effects may vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit viral and parasitic replication without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to host cells and tissues. Threshold effects have been noted, where the efficacy of this compound reaches a plateau beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis. The compound interacts with enzymes such as UMP synthase, UDP-glucose pyrophosphorylase, and UTP-glucose-1-phosphate uridylyltransferase, which are crucial for the production of nucleotides . By inhibiting these enzymes, this compound disrupts the metabolic flux and reduces the levels of nucleotides available for viral and parasitic replication.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . This accumulation is facilitated by binding interactions with transport proteins, which help to localize this compound to areas where it can exert its antiviral and antiparasitic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis . This localization is crucial for its activity, as it allows this compound to effectively inhibit the production of nucleotides and disrupt viral and parasitic replication.

Preparation Methods

Virustomycin A is produced through fermentation of the actinomycete strain Streptomyces sp. AM-2604 . The culture broth is extracted with organic solvents such as chloroform, ethyl acetate, and acetone . The compound is then purified using chromatographic techniques.

In industrial settings, large-scale fermentation is employed to produce this compound. The fermentation process involves optimizing the growth conditions of the Streptomyces strain, including temperature, pH, and nutrient supply . After fermentation, the compound is extracted and purified to achieve the desired purity levels.

Properties

IUPAC Name

[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(Z)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12-,17-14-,21-20+,26-16-,27-23-,38-24+/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46?,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKWIQAIKGWYCF-SRBICYAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C\C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H71NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84777-85-5
Record name Virustomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Virustomycin A?

A: this compound demonstrates potent inhibitory activity against RNA and DNA viruses, as well as the parasite Trichomonas foetus []. Research suggests that it primarily acts by inhibiting the biosynthesis of RNA, DNA, and proteins in target organisms []. Specifically, it appears to interfere with nucleotide formation from uridine and adenosine, potentially by disrupting the formation of phosphate donors like ATP [].

Q2: What is the structure of this compound?

A: this compound is a novel 18-membered macrolide antibiotic []. It is structurally related to Concanamycin A, sharing a similar aglycone structure [, ]. The molecule contains a 6-membered hemiketal ring, confirmed by the presence of a quaternary deoxygenated carbon in its 13C NMR spectrum [].

Q3: What is the molecular formula and weight of this compound?

A: Mass spectrometry revealed the molecular formula of this compound to be C43H71NO14 []. Based on this formula, the calculated molecular weight is 821.99 g/mol.

Q4: Are there any known structure-activity relationships (SAR) for this compound?

A: While specific SAR studies on this compound are limited in the provided literature, related compounds like Viranamycins A and B, also 18-membered macrolides structurally similar to this compound, exhibit cytotoxic activity against P388 mouse leukemia and KB human squamous-cell-carcinoma cells []. This suggests that the macrolide core structure and specific substituents play crucial roles in the biological activity of these compounds. Further research is needed to delineate the precise SAR for this compound and guide the development of analogs with improved potency or a broader activity spectrum.

Q5: What is known about the biosynthesis of this compound?

A: Research has identified the this compound biosynthetic gene cluster in Streptomyces graminofaciens A-8890 []. This cluster encodes type I polyketide synthases (PKSs), enzymes involved in the biosynthesis of unique extender units like ethylmalonyl-CoA and methoxymalonyl-acyl carrier protein, and enzymes responsible for post-PKS modifications []. Interestingly, this study demonstrated the possibility of acyltransferase domain exchange between the this compound PKSs and the PKSs involved in FD-891 biosynthesis, highlighting the potential for engineering novel macrolide antibiotics with altered structures and potentially enhanced activities [].

Q6: What analytical techniques were used to characterize this compound?

A: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of this compound. High-resolution electron ionization mass spectrometry (EI-MS) and fast atom bombardment mass spectrometry (FAB-MS) were crucial in determining the molecular formula and identifying key fragment ions []. Furthermore, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, including spin-echo-correlated spectroscopy, provided detailed insights into the connectivity and spatial arrangement of atoms within the molecule, ultimately leading to the elucidation of its complete structure [].

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